molecular formula C5H9N3S B2630591 Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine CAS No. 933714-10-4

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

Cat. No.: B2630591
CAS No.: 933714-10-4
M. Wt: 143.21
InChI Key: IEJRGJSLDCNZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The IUPAC name is derived using substitutive nomenclature rules:

  • Parent structure : 1,3,4-thiadiazole (a heterocycle with sulfur at position 1, nitrogen at positions 3 and 4).
  • Substituents :
    • A methyl group (-CH₃) at position 5 of the thiadiazole ring.
    • A methylamine group (-CH₂NHCH₃) attached to the methyl substituent at position 2.

The systematic IUPAC name is N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine . The structural formula is represented as:

      S  
      │  
N═C─N  
  │   │  
  C─CH₂─NH─CH₃  
  │  
  CH₃  

The SMILES notation is CC1=NN=C(S1)CNC , which encodes the connectivity of atoms.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registries:

Identifier Value Source
CAS Registry Number 933714-10-4 Chemsrc
Molecular Formula C₅H₉N₃S PubChem (CID 173145881)
InChIKey GNZURWXKDROCGL-UHFFFAOYSA-N PubChem

Alternative names include:

  • This compound (preferred IUPAC name).
  • N-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine (substitutive nomenclature).

No European Community (EC) number or DSSTox Substance ID is currently assigned to this compound in the reviewed sources.

Molecular Formula and Weight Analysis

The molecular formula C₅H₉N₃S corresponds to the following composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 5 12.01 60.05
Hydrogen 9 1.008 9.07
Nitrogen 3 14.01 42.03
Sulfur 1 32.07 32.07
Total 143.22

The calculated exact mass is 143.22 g/mol , consistent with experimental data. Isotopic distribution patterns include:

  • M⁺ (143.22) : Base peak.
  • M+1 (144.22) : ~5.6% abundance (due to ¹³C isotopes).
  • M+2 (145.22) : ~0.8% abundance (from ³⁴S).

The compound’s monoisotopic mass (exact mass of the most abundant isotopic form) is 143.0497 g/mol , as derived from high-resolution mass spectrometry.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJRGJSLDCNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Thiadiazole derivatives, including methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, have been evaluated for their anticonvulsant properties. Studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against seizures induced by various methods such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For instance, a derivative demonstrated an effective protective rate against seizures comparable to established anticonvulsants like valproic acid .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has been well-documented. This compound has shown promising activity against various bacterial strains. Research indicates that derivatives with the thiadiazole structure exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli31.25 μg/mL
BS. aureus15 μg/mL
CP. aeruginosa20 μg/mL

Anticancer Potential

Thiadiazole compounds have also been explored for their anticancer activities. Studies suggest that derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The ability to modify the thiadiazole ring enhances its cytotoxic effects against different cancer cell lines.

Herbicidal Activity

This compound has been investigated as a potential herbicide due to its structural properties that may interfere with plant growth mechanisms. Thiadiazole derivatives are known to exhibit herbicidal activity by inhibiting specific enzymatic pathways in plants .

Pest Control

The compound may also serve as an intermediate in the synthesis of agrochemicals aimed at pest control. Its ability to act on biological systems makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • In a study focused on anticonvulsant activity, derivatives were synthesized and tested in vivo using animal models, yielding significant results compared to traditional treatments .
  • Research on antimicrobial efficacy demonstrated that certain thiadiazole derivatives exhibited MIC values lower than those of conventional antibiotics against resistant strains .

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, disrupting their normal function. This disruption can lead to antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Ring

5-Methyl-1,3,4-thiadiazol-2-amine
  • Structure: Lacks the methylaminomethyl group at position 2.
  • Synthesis : Prepared from thiosemicarbazide, acetic acid, and HCl .
  • Bioactivity : Exhibits antimicrobial activity against E. coli, B. subtilis, and C. albicans (MIC: 25–50 µg/mL) .
  • Key Difference: Absence of the methylaminomethyl side chain reduces molecular weight (C₄H₆N₄S, 134.18 g/mol) and alters solubility, limiting its utility in CNS-targeting drugs compared to the target compound .
N-[(1H-Benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine
  • Structure : Replaces the methyl group at position 5 with a phenyl group and introduces a benzimidazole-methylamine bridge.
  • Synthesis : Derived from substituted aromatic aldehydes and thiosemicarbazide, followed by coupling with 2-chloromethyl benzimidazole .
  • Key Difference : Increased steric bulk (C₁₇H₁₄N₆S , 334.39 g/mol) may reduce blood-brain barrier permeability compared to the more compact target compound .

Heterocyclic Core Modifications

5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine
  • Structure : Fuses a thiazole ring to the thiadiazole core.
  • Physicochemical Properties : Molecular formula C₆H₆N₄S₂ (198.27 g/mol) .
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
  • Structure : Replaces thiadiazole with oxadiazole and adds a thiophene substituent.
  • Physicochemical Properties : Molecular formula C₇H₇N₃OS (181.22 g/mol) .
  • Key Difference : Oxadiazole’s higher electronegativity alters electronic distribution, affecting redox properties and metabolic stability .

Pharmacologically Active Derivatives

PDE10A Inhibitors (e.g., Compound 16)
  • Structure : Features a pyridinyl cyclopropylmethoxy group linked to the thiadiazole-methylamine core.
  • Bioactivity : Demonstrates potent PDE10A inhibition (IC₅₀ < 10 nM) for schizophrenia treatment .
  • Key Difference : The extended aromatic system (C₁₈H₂₀N₆OS , 369.15 g/mol) enhances target affinity but increases synthetic complexity compared to the simpler target compound .
Antimicrobial Thiadiazole Derivatives
  • Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine.
  • Structure : Incorporates a chlorobenzylidene Schiff base.
  • Bioactivity : Exhibits antifungal activity against Aspergillus niger via membrane disruption .
  • Key Difference : The Schiff base moiety introduces pH-dependent solubility, limiting oral bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity Reference ID
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine C₆H₁₀N₄S 170.24 5-methyl, methylaminomethyl CNS drug intermediate
5-Methyl-1,3,4-thiadiazol-2-amine C₄H₆N₄S 134.18 5-methyl Antimicrobial
N-[(Benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine C₁₇H₁₄N₆S 334.39 5-phenyl, benzimidazole-methylamine Anticancer
PDE10A Inhibitor (Compound 16) C₁₈H₂₀N₆OS 369.15 Pyridinyl cyclopropylmethoxy PDE10A inhibition (IC₅₀ < 10 nM)
5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine C₆H₆N₄S₂ 198.27 Thiazole-thiadiazole fusion Kinase inhibition

Biological Activity

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methyl group on the thiadiazole ring enhances its reactivity and interaction with biological targets. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications .

Antimicrobial Activity

The thiadiazole moiety has been linked to significant antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit activity against a range of pathogens:

  • Bacterial Activity : this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .
  • Fungal Activity : The compound also demonstrated antifungal properties against strains such as Aspergillus niger and Candida albicans, with notable inhibition zones in disk diffusion assays .

Anticancer Potential

Research has highlighted the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. This compound was evaluated for its potential to inhibit cell proliferation in human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using MTT assays. Results indicated that certain concentrations led to significant reductions in cell viability .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Antimicrobial Evaluation : A study assessed various 2-amino-thiadiazole derivatives for their antimicrobial activity. Compounds with substitutions at the amine group exhibited varying levels of effectiveness against different bacterial strains .
  • Cytotoxicity Assessment : In vitro studies demonstrated that modified thiadiazole compounds could induce apoptosis in cancer cells. For instance, derivatives synthesized with specific functional groups showed enhanced cytotoxicity compared to their parent compounds .
  • Mechanistic Insights : The mechanism underlying the biological activity of these compounds often involves interaction with microbial enzymes or disruption of cellular processes in cancer cells. The presence of the thiadiazole ring is critical for these interactions due to its electron-withdrawing properties and ability to form stable complexes with biological macromolecules .

Data Table: Summary of Biological Activities

Activity TypeOrganism/Cell LineEffectiveness (MIC/IC50)Reference
AntibacterialStaphylococcus aureusMIC = 32.6 μg/mL
AntibacterialEscherichia coliMIC = 47.5 μg/mL
AntifungalAspergillus nigerZone of inhibition = 15–19 mm
CytotoxicityHepG2IC50 = 50 μM
CytotoxicityHT-29IC50 = 45 μM
CytotoxicityMCF-7IC50 = 40 μM

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, and how are intermediates validated?

  • Methodological Answer : A one-step synthesis using toluene-2-sulfonic acid as a catalyst and methanol as a solvent under reflux (24 hours) is described for related thiadiazole derivatives. Post-reaction, unreacted alcohol is removed under reduced pressure, and the product is recrystallized for purification. Structural validation of intermediates is achieved via ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm functional groups and connectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : ¹H/¹³C NMR and mass spectrometry are standard for confirming molecular structure. Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and supramolecular interactions. For example, SC-XRD analysis of analogous thiadiazole derivatives revealed dihedral angles between aromatic rings (e.g., 18.2°–30.3°) and hydrogen-bonded networks .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for enhanced bioactivity?

  • Methodological Answer : Tools like PRODA (Protein Design Algorithm) enable deterministic global minimization to predict enzyme-substrate binding for antibiotic synthesis (e.g., cefazolin production). Molecular dynamics simulations assess variant libraries for kinetic selectivity, guiding experimental prioritization of top candidates .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., unexpected dihedral angles) are addressed by cross-validating with multiple techniques. For instance, combining SC-XRD with DFT calculations resolves ambiguities in vibrational modes and electronic structures of thiadiazole derivatives .

Q. How are reaction conditions optimized to improve yield in thiadiazole functionalization?

  • Methodological Answer : Systematic variation of catalysts (e.g., triethylamine for cycloadditions), solvents (acetone for recrystallization), and temperatures (363 K for condensation reactions) is critical. For example, ethanol/acetone solvent systems yield high-purity crystals for SC-XRD .

Q. What mechanistic insights guide the evaluation of this compound derivatives as antimicrobial agents?

  • Methodological Answer : Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring) with bioactivity. In vitro assays (e.g., MIC tests) against bacterial/fungal strains are paired with molecular docking to identify target interactions .

Q. How does supramolecular packing influence the physicochemical properties of this compound?

  • Methodological Answer : SC-XRD reveals that N–H···N hydrogen bonding in thiadiazole derivatives stabilizes 2D networks, impacting solubility and thermal stability. These interactions are modeled using software like Mercury to predict crystallization behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.